N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2-methylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenoxyacetamide
- N-(4-bromophenyl)-2-(2-methylphenoxy)acetamide
- N-(4-chlorophenyl)-2-(2-ethylphenoxy)acetamide
Uniqueness
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of both chlorophenyl and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorinated phenyl group and a methyl-substituted phenoxy moiety, which contribute to its unique chemical properties. The presence of these substituents can influence its interaction with biological targets, potentially enhancing its efficacy in various applications.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity through competitive or non-competitive inhibition, leading to various pharmacological effects. For instance, studies indicate that the compound can inhibit enzymes such as α-glucosidase, which is significant in managing glucose levels in diabetic patients .
Biological Activities
-
Antimicrobial Activity :
- This compound has been investigated for its antimicrobial properties. Research shows that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties.
- Anti-inflammatory Effects :
- Anticancer Potential :
In Vitro Studies
- α-Glucosidase Inhibition : A study reported that derivatives of acetamides, including those similar to this compound, exhibited significant inhibition of α-glucosidase with IC50 values indicating effective modulation of enzyme activity .
Compound | IC50 Value (µM) | Biological Activity |
---|---|---|
This compound | 48.7 | α-Glucosidase Inhibition |
Derivative 11k | 26.0 | Anticancer Activity |
Case Studies
- Anticancer Activity : In a comparative study involving multiple derivatives, this compound showed promising results against various cancer cell lines, though specific IC50 values were not detailed in the available literature . Further research is needed to establish a clearer profile of its anticancer efficacy.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELQMPJDIFTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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